molecular formula C15H8O6 B191741 Lupinalbin A CAS No. 98094-87-2

Lupinalbin A

Cat. No. B191741
CAS RN: 98094-87-2
M. Wt: 284.22 g/mol
InChI Key: BBBAWACESCACAP-UHFFFAOYSA-N
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Patent
US06589980B2

Procedure details

A mixture consisting of 10 (0.17 g) and 7g Pyr-HCl was heated to 190° C. for 45 min. The reaction was allowed to cool and then partitioned between water and EtOAc. The EtOAc was dried over MgSO4, filtered, concentrated and chromatographed on silica gel (EtOAc/hexanes; 3:7) to give the product as a white solid (0.07 g): Mp 318-322 (dec); 1H NMR (DMSO-d6) δ 12.90 (s, 1H), 10.97 (br s, 1H), 9.99 (br s, 1H), 7.72 (d, 1H, J=8.4 Hz), 7.11 (d, 1H, J=2.1 Hz), 6.93 (dd, 1H, J=8.4 Hz, 2.1 Hz), 6.56 (d, 1H, J=2.1 Hz), 6.30 (d, 1H, J=2.1 Hz); MS FI (neg) 283 (M−H)−.
Name
10
Quantity
0.17 g
Type
reactant
Reaction Step One
[Compound]
Name
7g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Pyr-HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6]3[C:7](=[O:22])[C:8]4[C:18]([OH:19])=[CH:17][C:16]([O:20]C)=[CH:15][C:9]=4[O:10][C:11]=3[O:12][C:13]=2[CH:14]=1.N1C(=O)CC[C@H]1C(O)=O.Cl>>[OH:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6]3[C:7](=[O:22])[C:8]4[C:18]([OH:19])=[CH:17][C:16]([OH:20])=[CH:15][C:9]=4[O:10][C:11]=3[O:12][C:13]=2[CH:14]=1 |f:1.2|

Inputs

Step One
Name
10
Quantity
0.17 g
Type
reactant
Smiles
OC=1C=CC=2C=3C(C4=C(OC3OC2C1)C=C(C=C4O)OC)=O
Step Two
Name
7g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Pyr-HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1[C@@H](CCC1=O)C(=O)O.Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
partitioned between water and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (EtOAc/hexanes; 3:7)

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC=2C=3C(C4=C(OC3OC2C1)C=C(C=C4O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.07 g
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.